7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid
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Overview
Description
“7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid” is a complex organic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid” typically involves multi-step organic reactions. Common starting materials include substituted phenyl compounds and pyrazolopyridine intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Its biological activity could make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials, catalysts, and other chemical products. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of “7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives with varying substituents. Examples include:
- “6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-methoxyphenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid”
- “7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-methylphenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid”
Uniqueness
The uniqueness of “7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid” lies in its specific substituents and isotopic labeling. These features may confer unique biological activity and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24N4O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C25H24N4O5/c1-34-19-11-9-18(10-12-19)29-23-20(22(26-29)25(32)33)13-15-28(24(23)31)17-7-5-16(6-8-17)27-14-3-2-4-21(27)30/h5-12H,2-4,13-15H2,1H3,(H,32,33)/i1+1D3 |
InChI Key |
PPUHOTDYJQGTAE-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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